![molecular formula C21H31N5O2 B13364290 8-{4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl}-8-azaspiro[4.5]decane-1,4-dione](/img/structure/B13364290.png)

8-{4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl}-8-azaspiro[4.5]decane-1,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

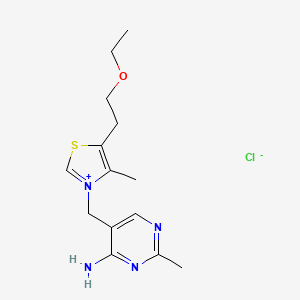

The synthesis of 8-{4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl}-8-azaspiro[4.5]decane-1,4-dione involves several steps. The key intermediate, 1-(2-pyrimidinyl) piperazine, is synthesized through chlorination and cyclization condensation reaction with diethanolamine as the initial material . The overall synthesis can be done in one pot with a 51.8% yield . Industrial production methods often involve coupling a four-carbon aliphatic chain with one of the fragments, followed by attachment of the second unit . This process has been optimized to improve yield and reduce production costs .

Chemical Reactions Analysis

8-{4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl}-8-azaspiro[4.5]decane-1,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, although specific conditions and reagents are not commonly detailed in the literature.

Reduction: Reduction reactions are possible, but again, specific conditions are not widely documented.

Substitution: The compound can undergo substitution reactions, particularly involving the pyrimidinyl and piperazinyl groups. Common reagents used in these reactions include chlorinating agents and cyclization catalysts.

Scientific Research Applications

8-{4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl}-8-azaspiro[4.5]decane-1,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-{4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl}-8-azaspiro[4.5]decane-1,4-dione involves its high affinity for serotonin (5-HT1A) receptors . Unlike typical benzodiazepine anxiolytics, it does not exert anticonvulsant or muscle relaxant effects and lacks the prominent sedative effect . It has moderate affinity for brain D2-dopamine receptors and may have indirect effects on other neurotransmitter systems .

Comparison with Similar Compounds

8-{4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl}-8-azaspiro[4.5]decane-1,4-dione is unique in its class due to its specific receptor affinities and lack of sedative effects. Similar compounds include:

Tandospirone: Another azaspiro compound with similar anxiolytic properties.

Gepirone: Shares a similar mechanism of action but differs in its pharmacokinetic profile.

Ipsapirone: Another compound with high affinity for serotonin receptors but with different clinical applications.

This compound’s unique profile makes it a valuable tool in both research and clinical settings, offering an alternative to traditional anxiolytics with fewer side effects.

Properties

Molecular Formula |

C21H31N5O2 |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-1,4-dione |

InChI |

InChI=1S/C21H31N5O2/c27-18-4-5-19(28)21(18)6-12-24(13-7-21)10-1-2-11-25-14-16-26(17-15-25)20-22-8-3-9-23-20/h3,8-9H,1-2,4-7,10-17H2 |

InChI Key |

PEYNJZVBQFSXDE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2(C1=O)CCN(CC2)CCCCN3CCN(CC3)C4=NC=CC=N4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B13364219.png)

![ethyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13364230.png)

![(4-Chlorophenyl){3-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B13364235.png)

![N-(4-benzoylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364266.png)

![6-(3-Methylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364277.png)